(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate
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Overview
Description
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products formed during the reaction . The reaction conditions are generally mild, and the process can be performed at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected amino acid derivatives can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Commonly use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: May involve nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces the free amine and tert-butanol.
Coupling Reactions: Forms peptides or other amide-containing compounds.
Substitution Reactions: Yields substituted esters or amides.
Scientific Research Applications
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide drugs and prodrugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The primary function of (S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate is to serve as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)amino)butanoate
- (S)-ethyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
Uniqueness
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of the Boc protecting group and the ethyl ester functionality. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)7-8(2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLFFYVXNZGOTC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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